N-[(Z)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
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Overview
Description
N-[(Z)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes an acetylanilino group, a nitrophenyl group, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetylanilino Intermediate: This step involves the acetylation of aniline to form 4-acetylaniline.
Formation of the Nitro Intermediate: The nitration of a suitable aromatic compound to introduce the nitro group.
Condensation Reaction: The acetylanilino and nitro intermediates are then subjected to a condensation reaction with a suitable aldehyde or ketone to form the desired enone structure.
Final Coupling: The enone intermediate is then coupled with 4-methylbenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-[(Z)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-3-(4-acetylanilino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide
- N-[(Z)-3-(4-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide
Uniqueness
N-[(Z)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(Z)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-16-3-7-20(8-4-16)24(30)27-23(15-18-5-13-22(14-6-18)28(32)33)25(31)26-21-11-9-19(10-12-21)17(2)29/h3-15H,1-2H3,(H,26,31)(H,27,30)/b23-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZUOYIOSRNGMN-HAHDFKILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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